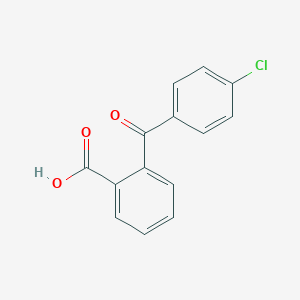

2-(4-Chlorobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWECCEXWKFHHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058927 | |

| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-56-3, 60839-51-2 | |

| Record name | 2-(4-Chlorobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-Chlorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060839512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorobenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4'-CHLOROBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U7W4YOY3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Chlorobenzoyl)benzoic acid CAS number 85-56-3 properties

An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 85-56-3, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Structurally, it is a derivative of benzoic acid featuring a 4-chlorobenzoyl substituent at the ortho-position, which imparts a unique combination of steric and electronic properties. This dual functionality—a carboxylic acid and a diaryl ketone—makes it a versatile and crucial intermediate. Its primary value lies in its role as a precursor for a range of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced dye systems.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, grounded in established scientific literature and safety data.

PART 1: Physicochemical and Spectroscopic Properties

This compound typically presents as a white to off-white or pale yellow crystalline solid.[3][4][5] Its molecular structure, containing both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl groups), influences its physical properties, such as its melting point and solubility. It is sparingly soluble in water but demonstrates greater solubility in organic solvents like acetonitrile, ethanol, benzene, and acetone.[2][4][5]

Key Property Data Summary

The fundamental physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 85-56-3 | [4][6][7] |

| Molecular Formula | C₁₄H₉ClO₃ | [4][6][7] |

| Molecular Weight | 260.67 g/mol | [4][6][7] |

| Appearance | White to Off-White Crystalline Powder | [4][5][8] |

| Melting Point | 146-150 °C | [4][9] |

| Boiling Point | 470.8 ± 30.0 °C (Predicted) | [9] |

| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [9] |

| Water Solubility | 136 mg/L at 20°C | [9] |

| pKa | 3.26 ± 0.36 (Predicted) | [9] |

| InChI Key | YWECCEXWKFHHQJ-UHFFFAOYSA-N | [5][9] |

Spectroscopic Profile

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR: (500 MHz, CDCl₃) δ: 9.85 (brs, 1H, -COOH), 8.08 (d, J = 7.8 Hz, 1H), 7.67-7.63 (m, 3H), 7.58 (dt, J = 0.8, 7.7 Hz, 1H), 7.39-7.35 (m, 3H).[3] The broad singlet at a high chemical shift is characteristic of the carboxylic acid proton.

-

Mass Spectrometry (ESI): m/z = 259.0 [M-H]⁻, corresponding to the deprotonated molecule.[3]

PART 2: Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[3][10] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11]

Causality in Synthesis Protocol

The choice of a strong Lewis acid like AlCl₃ is critical; it coordinates with the carbonyl oxygen of the phthalic anhydride, breaking the anhydride ring and generating a highly reactive acylium ion.[12] Chlorobenzene serves as the nucleophilic aromatic substrate. The reaction must be conducted under anhydrous conditions, as moisture would hydrolyze the AlCl₃ catalyst, rendering it inactive. A stoichiometric amount of the catalyst is required because the product ketone forms a stable complex with AlCl₃, which must be hydrolyzed during workup to liberate the final product.[11]

Detailed Laboratory Synthesis Protocol

The following protocol is a representative method for laboratory-scale synthesis.

-

Setup: Equip a round-bottomed flask with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet protected by a drying tube (e.g., CaCl₂). Ensure all glassware is oven-dried to remove moisture.

-

Reagent Charging: To a solution of phthalic anhydride (0.2 mol) in dried chlorobenzene (122 mL), add well-ground anhydrous aluminum chloride (0.48 mol) portion-wise with stirring.[10]

-

Reaction Execution: The addition of AlCl₃ is exothermic, causing the reaction temperature to rise. Control the temperature to maintain a moderate reflux, using an ice bath if necessary. Continue refluxing for approximately 1 hour.[10] The reaction mixture will gradually solidify.

-

Workup and Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously add 300 mL of water dropwise to the solidified product to hydrolyze the aluminum complex and quench the reaction.[10] This step is highly exothermic and will generate HCl gas; adequate ventilation is essential.

-

Isolation: The crude product precipitates as a white solid. Isolate the precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with water, followed by a wash with cold ethanol to remove unreacted starting materials and byproducts.[10] For higher purity, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[10]

Synthesis Workflow Diagram

Caption: Intramolecular cyclization to form 2-chloroanthraquinone.

PART 4: Applications in Research and Industry

This compound is not typically an end-product but rather a high-value intermediate. Its applications are diverse, spanning pharmaceuticals, dyes, and polymer science.

-

Pharmaceutical Synthesis: It is a key raw material for the production of Chlorthalidone, a thiazide-like diuretic used to treat hypertension and edema. [1][2]The synthesis involves the reaction of this compound with a sulfonamide-containing reactant, showcasing its utility in constructing complex API scaffolds.

-

Dye Manufacturing: As detailed above, it is the direct precursor to 2-chloroanthraquinone. [2][13]2-Chloroanthraquinone is a fundamental building block for a wide array of anthraquinone dyes, which are known for their brightness and stability.

-

Polymer Science: The compound is used in the preparation of bisphthalazinone monomers. These monomers are essential for synthesizing high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which possess excellent thermal stability and mechanical properties. [4]

PART 5: Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.

GHS Hazard Information

The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7][14]* H319: Causes serious eye irritation. [7][14]* H335: May cause respiratory irritation. [7][14]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][15] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved particulate respirator (e.g., N95). * Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. [14][16]

-

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. [14][16]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [14][16]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and consult a physician. [14][16]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [14][16]

References

- PrepChem.com. (n.d.). Synthesis of this compound.

- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.

- LookChem. (n.d.). This compound: Key Intermediate for Pharma & Dyes.

- PrepChem.com. (n.d.). Synthesis of β-chloroanthraquinone.

- Google Patents. (n.d.). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.

- TradeIndia. (n.d.). Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]

- 5. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 9. 85-56-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

2-(4-Chlorobenzoyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CBBA), a pivotal chemical intermediate in the pharmaceutical and polymer industries. This document delves into the core physicochemical properties, detailed synthesis protocols, significant applications, and essential safety and handling procedures for CBBA. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in advanced chemical applications.

Chemical Identity and Physicochemical Properties

This compound, systematically named in IUPAC nomenclature as this compound, is an aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core substituted with a 4-chlorobenzoyl group, makes it a versatile precursor in organic synthesis.[3] The compound typically appears as a white to off-white crystalline solid.[3][4][5]

Key identifying information and physical properties are summarized below for quick reference. Understanding these properties is fundamental for designing experiments, developing purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉ClO₃ | [1][4][6][7][8] |

| Molecular Weight | 260.67 g/mol | [1][4][6][7][9][10] |

| CAS Number | 85-56-3 | [1][2][4][6][11] |

| EC Number | 201-615-9 | [1][10][12] |

| Physical Appearance | White to Off-White Powder/Solid | [4][9][12] |

| Melting Point | 146-150 °C | [4][11][12] |

| Boiling Point (Predicted) | 470.8 ± 30.0 °C | [11] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like acetone, ethanol, and acetonitrile. | [3][4] |

| IUPAC Name | This compound | [1][2] |

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[13][14] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The causality of this experimental choice is clear: AlCl₃ coordinates with the carbonyl oxygen of the phthalic anhydride, activating it and generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich chlorobenzene ring to form the new carbon-carbon bond. Anhydrous conditions are critical, as the presence of water would hydrolyze the AlCl₃ catalyst, rendering it inactive.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for producing high-purity CBBA.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube), and a powder funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.

-

Charge Reactants: To the flask, add chlorobenzene (122 ml, dried).[13] Begin stirring and add phthalic anhydride (30 g, 0.2 mol).[13]

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (64 g, 0.48 mol) through the powder funnel.[13] This step is exothermic, and the temperature will rise. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reaction & Reflux: The reaction mixture will warm and begin to reflux. Maintain a moderate reflux for 1 hour.[13] An ice bath can be used to control the exotherm if necessary.[13] The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Quenching & Hydrolysis: After the reflux period, cool the solidified reaction mixture in an ice bath. Very slowly and cautiously, add 300 ml of cold water dropwise to quench the reaction and hydrolyze the aluminum chloride complex.[13] This step is highly exothermic and will generate significant HCl fumes; it must be performed in a well-ventilated fume hood.

-

Isolation of Crude Product: The hydrolysis will result in the precipitation of the crude product. Isolate the white precipitate by vacuum filtration.

-

Purification: Wash the crude solid thoroughly with water to remove inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.[13] For higher purity, the crude crystals can be recrystallized from a suitable solvent like benzene or an ethanol/water mixture.[13]

-

Drying & Characterization: Dry the purified crystals under vacuum to yield the final product (Typical Yield: ~38 g).[13] Confirm identity and purity via melting point analysis and HPLC.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for CBBA synthesis.

Key Applications and Areas of Research

This compound is not an end product but a crucial building block, valued for its utility in constructing more complex molecular architectures.

-

Pharmaceutical Intermediates: CBBA's most prominent role is as a key raw material for Active Pharmaceutical Ingredients (APIs).[15] It is indispensable for the synthesis of:

-

Polymer Science: In material science, CBBA is used to prepare bisphthalazinone monomers.[4][6][9][10] These monomers are essential for synthesizing high-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their excellent thermal stability and mechanical properties.[4][9][10]

-

Organic Synthesis and Photoluminescence: The compound serves as a general-purpose intermediate in various organic syntheses.[9] Furthermore, research has shown that this compound can form complexes with rare-earth metals like europium and terbium, resulting in materials with interesting photoluminescent properties, suggesting potential applications in sensors or optical devices.[9][10]

Safety, Handling, and Hazard Management

Authoritative safety data indicates that this compound is a hazardous substance that requires careful handling to minimize risk to personnel.[1][16]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][16]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][16]

Protocol for Safe Handling

A self-validating safety protocol ensures that risks are systematically controlled.

-

Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16][17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[16][18]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use.[16] Employ proper glove removal technique to avoid skin contact.[16]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.[12]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[16]

-

-

Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[16][18] Do not eat, drink, or smoke in the work area.[17]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11][16] Keep away from incompatible materials.

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[16][17]

-

In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[16][17]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.[16][17]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[16][17]

-

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a high-value intermediate. Its well-defined synthesis via Friedel-Crafts acylation and its critical role in the production of life-saving drugs and advanced polymers underscore its value. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is paramount for leveraging its full potential in research and development.

References

- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem.

- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. Sarex. [Link]

- Synthesis of this compound - PrepChem.com. PrepChem. [Link]

- Thermophysical Properties of this compound - Chemcasts. Chemcasts. [Link]

- The Essential Role of this compound in API Manufacturing.

- Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH. Carl ROTH. [Link]

- 2-(4'-CHLOROBENZOYL)BENZOIC ACID - gsrs.

- Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India. Universal Aroma. [Link]

Sources

- 1. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]

- 4. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]

- 5. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | 85-56-3 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | 85-56-3 [m.chemicalbook.com]

- 12. This compound 98 85-56-3 [sigmaaldrich.com]

- 13. prepchem.com [prepchem.com]

- 14. Page loading... [guidechem.com]

- 15. nbinno.com [nbinno.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. carlroth.com [carlroth.com]

A Technical Guide to the Physicochemical Properties of 2-(4-Chlorobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3) is a pivotal intermediate in organic synthesis, particularly in the production of polymers and pharmacologically active molecules.[1][2] Its physical properties, namely the melting and boiling points, are critical parameters that dictate its purification, handling, and reaction conditions. This guide provides an in-depth analysis of these properties, grounded in experimental data and thermodynamic principles. We will explore the precise measurement of its melting point, the complexities associated with its boiling point due to thermal decomposition, and the practical implications for laboratory and industrial applications.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a 4-chlorobenzoyl group.[3] This molecular structure, containing both a ketone and a carboxylic acid functional group, makes it a versatile building block. It is utilized in the synthesis of bisphthalazinone monomers for high-performance polymers and forms photoluminescent complexes with rare-earth metals like europium and terbium.[2][4] A thorough understanding of its thermal behavior is essential for optimizing synthetic yields, ensuring purity, and maintaining stability during storage and formulation.

Melting Point: A Key Indicator of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range.

Reported Melting Point Values

Multiple authoritative sources report the melting point of this compound to be in the range of 149-150 °C .[4][6] Other sources provide a slightly wider but consistent range of 146.0 to 150.0 °C.[1] These values are typically determined for a substance with a purity of 98% or higher.[1]

Causality Behind Experimental Choices for Accurate Determination

Precise melting point determination is crucial for quality control. The standard method involves heating a small, powdered sample in a capillary tube within a calibrated apparatus.[5][7]

Key Experimental Considerations:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Heating Rate: A slow heating rate, typically 1-2 °C per minute, is critical as the melting point is approached.[7] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.

-

Calibration: The melting point apparatus must be calibrated with certified standards of known melting points to ensure the accuracy of the thermometer and heating block.

Protocol: Capillary Melting Point Determination

This protocol describes a self-validating system for determining the melting point of this compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Loading: Crush a small amount of the compound into a fine powder.[8] Tap the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Heating: Quickly heat the sample to approximately 15-20 °C below the expected melting point (e.g., to ~130 °C).

-

Slow Final Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7]

-

Observation and Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow (0.5-1.0 °C).

Boiling Point and Thermal Stability

While a melting point is well-defined, the boiling point of this compound is more complex. Many sources provide a predicted or calculated boiling point, which can be as high as 470.8 ± 30.0 °C or 546.9 °C.[4][6][9] It is crucial for researchers to understand that these are theoretical values.

The Challenge of Thermal Decomposition

In practice, complex organic molecules like this compound often decompose at temperatures below their theoretical boiling point. Thermal decomposition is a chemical breakdown of the compound induced by heat. Studies on the thermal decomposition of benzoic acid and its derivatives show that they undergo complex, multi-stage degradation processes upon heating.[10][11]

For this specific compound, the presence of multiple functional groups and the relatively large molecular structure contribute to its thermal lability. Heating to temperatures approaching the predicted boiling point would likely cause decarboxylation, cleavage of the benzoyl group, and other fragmentation reactions, rather than a clean liquid-to-gas phase transition.

Alternative Thermal Analysis: Thermogravimetric Analysis (TGA)

Given the high probability of decomposition, determining an experimental boiling point via distillation is not feasible or meaningful. A more appropriate technique to assess the thermal stability is Thermogravimetric Analysis (TGA) .

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique does not provide a boiling point but instead reveals the temperature at which the compound begins to decompose (onset of mass loss). This information is often more valuable for drug development professionals, as it defines the upper-temperature limit for processing, storage, and formulation. Studies on related hydroxy benzoic acid derivatives have successfully used TGA to characterize their decomposition kinetics and vaporization characteristics.[12][13][14]

Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) | Notes |

| Molecular Formula | C₁₄H₉ClO₃ | [1][4] | - |

| Molecular Weight | 260.67 g/mol | [4][15] | - |

| Appearance | White to off-white powder/solid | [1][2][3] | - |

| Melting Point | 149-150 °C | [4][6][16] | Experimentally verified. A key purity specification. |

| Boiling Point | ~471 - 547 °C | [4][6][9] | Predicted value. The compound likely decomposes before boiling. |

| Flash Point | > 300 °C | - |

Conclusion and Practical Implications

For scientists and researchers working with this compound, the melting point of 149-150 °C serves as a critical and reliable parameter for identity confirmation and purity assessment. Standard capillary melting point determination, when performed with a slow heating ramp, provides an accurate and self-validating measure of quality.

Conversely, the boiling point is a theoretical construct for this compound. Attempts to purify this compound by distillation at atmospheric pressure will result in thermal decomposition. For any process requiring heating, it is imperative to use techniques like Thermogravimetric Analysis (TGA) to establish the decomposition temperature, ensuring that all processing and storage conditions remain well below this threshold to maintain the compound's integrity.

References

- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.

- University of Calgary. (n.d.). Melting point determination.

- Stenutz, R. (n.d.). This compound.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Al-Shemary, R. K. (2021). experiment (1) determination of melting points.

- AKJournals. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- AKJournals. (2006). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3).

- Clarion University. (n.d.). Determination of Melting Point.

- ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF.

- JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds.

- Ovid. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives.

- Springer. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(2), 795-802.

- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.

Sources

- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]

- 2. This compound | 85-56-3 [chemicalbook.com]

- 3. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 85-56-3 [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 85-56-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. chem-casts.com [chem-casts.com]

- 10. ovid.com [ovid.com]

- 11. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 12. akjournals.com [akjournals.com]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound [stenutz.eu]

spectral data of 2-(4-Chlorobenzoyl)benzoic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Chlorobenzoyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of benzoic acid, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, featuring a chlorophenyl group attached to a benzoylbenzoic acid backbone, presents a unique combination of functional groups that are amenable to comprehensive spectroscopic characterization.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to unequivocally identify and characterize this compound, ensuring scientific integrity and reproducibility in their work.

The structural elucidation of a molecule is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure. A thorough understanding of these techniques and the interpretation of the resulting data is paramount for any scientist working with organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra.

-

Sample Preparation : A small amount of the solid sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial; it must dissolve the compound without having signals that overlap with the analyte's signals. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its high boiling point, while CDCl₃ is a common choice for many organic molecules.[3]

-

Instrumentation : The spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[4] A higher magnetic field strength provides better signal dispersion and resolution.

-

Data Acquisition : For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The data presented here is based on spectra obtained in DMSO-d₆.[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.3 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 8.02 | Doublet | 1H | Aromatic proton |

| 7.75 | Doublet | 2H | Aromatic protons |

| 7.68 | Triplet | 1H | Aromatic proton |

| 7.64 | Triplet | 1H | Aromatic proton |

| 7.58 | Doublet | 2H | Aromatic protons |

| 7.45 | Triplet | 1H | Aromatic proton |

-

Carboxylic Acid Proton (~13.3 ppm): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[5] Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Aromatic Protons (7.45-8.02 ppm): The eight aromatic protons give rise to a complex pattern of signals in the aromatic region of the spectrum. The protons on the chlorobenzoyl ring and the benzoic acid ring will have slightly different chemical environments, leading to overlapping multiplets. The specific assignment of each proton requires more advanced 2D NMR techniques, but the integration confirms the presence of eight aromatic protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~171-173 | Carboxylic acid carbonyl carbon (-COOH) |

| ~165-167 | Ketone carbonyl carbon (C=O) |

| ~128-140 | Aromatic carbons |

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded carbons in the molecule. The carboxylic acid carbonyl carbon typically appears at a slightly higher chemical shift than the ketone carbonyl carbon.[6][7]

-

Aromatic Carbons: The aromatic carbons resonate in the region of ~128-140 ppm. Due to the substitution pattern, there will be several distinct signals for the aromatic carbons. The carbon attached to the chlorine atom will be influenced by its electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: ATR or KBr Pellet Method

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.[2]

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical range of interest (4000-400 cm⁻¹).[2]

IR Spectral Data and Interpretation

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1650-1670 | Strong | C=O stretch (ketone) |

| ~1580-1600 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~1000-1100 | Medium | C-Cl stretch |

-

O-H Stretch (2500-3300 cm⁻¹): The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[9][10] This is a highly characteristic feature of carboxylic acids.

-

C=O Stretches (1650-1710 cm⁻¹): The spectrum will show two distinct C=O stretching bands. The carboxylic acid carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl stretch.[10][11] Conjugation with the aromatic rings can lower the frequency of these stretches.

-

Aromatic C=C Stretches (~1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to one or more bands in this region.

-

C-O Stretch (1200-1300 cm⁻¹): The C-O single bond stretch of the carboxylic acid is also a prominent feature in the spectrum.[11]

-

C-Cl Stretch (1000-1100 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : In electron ionization (EI), the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation : The molecular ion is often unstable and fragments into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.

-

Detection : The ions are separated based on their m/z ratio and detected.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions. The molecular weight of C₁₄H₉ClO₃ is approximately 260.67 g/mol .[2]

| m/z | Proposed Fragment Ion |

| 260/262 | [M]⁺• (Molecular ion, showing isotopic pattern for Cl) |

| 243 | [M - OH]⁺ |

| 225 | [M - COOH]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

-

Molecular Ion ([M]⁺•): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z 260 and 262 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentations: Benzophenones typically undergo α-cleavage on either side of the carbonyl group.[12][13] The major fragmentation pathways for this compound are expected to involve the loss of the hydroxyl group, the entire carboxylic acid group, and cleavage to form the chlorobenzoyl and benzoyl cations.[14]

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

Comprehensive Analytical Workflow

The structural elucidation of a compound like this compound is a systematic process that integrates data from multiple analytical techniques.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen skeleton, the IR spectrum confirms the presence of the carboxylic acid, ketone, and chloro-aromatic functionalities, and the mass spectrum verifies the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This guide serves as a technical resource for scientists, offering a detailed roadmap for the spectral analysis of this important chemical intermediate and underscoring the synergistic power of these analytical techniques in modern chemical research.

References

- PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]

- PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

- eGyanKosh.

- ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. [Link]

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- CORE.

- Quora. What functional groups would be present in benzoic acid and seen on the IR spectrum?. [Link]

- ResearchGate. Time-of-flight mass spectra of benzophenone, which is subject to a fast.... [Link]

- The Royal Society of Chemistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). [Link]

- SIELC Technologies. Benzoic acid, 2-(4-chlorobenzoyl)-. [Link]

- NIST WebBook. Benzoic acid, 2-chloro-. [Link]

- ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

- SpectraBase. 4-Chlorobenzoic acid - Optional[FTIR] - Spectrum. [Link]

- ResearchGate. This compound. [Link]

- SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

- Chegg. Solved Proton and carbon-13 NMR spectra of benzoic acid are. [Link]

- MassBank. msbnk-riken-pr100596. [Link]

Sources

- 1. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(85-56-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. chegg.com [chegg.com]

- 8. This compound(85-56-3) IR Spectrum [chemicalbook.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. quora.com [quora.com]

- 12. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid: From Synthesis to Significance

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)benzoic acid (CBBA), a pivotal chemical intermediate in the pharmaceutical and polymer industries. The narrative delves into the compound's historical context, rooted in the foundational principles of Friedel-Crafts chemistry, and charts its rise to industrial significance as a key building block for prominent Active Pharmaceutical Ingredients (APIs) such as the antihypertensive drug Chlorthalidone and the anorectic agent Mazindol. We will explore its core physicochemical properties, detail the established synthetic protocols, and elucidate the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction and Historical Context

The story of this compound is not one of a singular, celebrated discovery, but rather a testament to the enabling power of a fundamental organic reaction: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a robust method for attaching acyl groups to aromatic rings, opening up a vast new landscape of chemical synthesis.[1][2][3] While the exact date of the first synthesis of this compound is not prominently documented, its conceptual origin is a direct extension of early 20th-century investigations into the reaction of phthalic anhydride with benzene and its derivatives.[4]

The true significance of this compound emerged decades later, driven by the burgeoning pharmaceutical industry. Its specific isomeric structure and the reactivity endowed by its ketone and carboxylic acid functionalities made it an ideal precursor for complex heterocyclic systems. Notably, it became an indispensable starting material for the synthesis of Chlorthalidone, a thiazide-like diuretic first disclosed in the late 1950s, and Mazindol, an appetite suppressant developed in the 1960s.[5][6][7][8] Today, this compound remains a critical intermediate, valued for its role in producing these and other important chemical entities, including polymers and dyes.[6][9][10]

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[6][9] Its molecular structure, featuring a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, dictates its physical and chemical behavior. The molecule possesses both a carboxylic acid group, which imparts acidic properties, and a ketone, which serves as a reactive handle for further transformations.[11] It is sparingly soluble in water but shows good solubility in organic solvents like acetone, ethanol, benzene, and ethyl ether.[9]

A study of its crystal structure reveals that the dihedral angle between the two aromatic rings is 88.07 (11)°. The crystals are stabilized by a network of intermolecular hydrogen bonds, including O—H⋯O and C—H⋯O interactions, which lead to the formation of centrosymmetric dimers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 85-56-3 | [6][11][12] |

| Molecular Formula | C₁₄H₉ClO₃ | [6][10][12] |

| Molecular Weight | 260.67 g/mol | [6][10][12] |

| Melting Point | 146-150 °C | [6] |

| Boiling Point | 470.8±30.0 °C (Predicted) | ChemicalBook |

| Appearance | White to Off-White Crystalline Powder | [6][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ethyl ether, benzene, acetonitrile. | [6][9] |

| pKa | 3.26±0.36 (Predicted) | ChemicalBook |

Synthesis and Reaction Mechanism

The principal and most industrially viable route to this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. This reaction is an electrophilic aromatic substitution, where the aromatic ring of chlorobenzene attacks an acylium ion electrophile generated in situ.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds through several key steps, which are illustrated in the diagram below.

-

Activation of the Acylating Agent : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, making the carbonyl carbon more electrophilic.

-

Formation of the Acylium Ion Complex : The AlCl₃ facilitates the opening of the anhydride ring, leading to the formation of a complex containing a highly reactive acylium ion.

-

Electrophilic Attack : The electron-rich aromatic ring of chlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. Due to the ortho-, para-directing nature of the chlorine substituent (though deactivating overall), the attack occurs predominantly at the para-position relative to the chloro group on a different molecule, leading to the desired product. However, the reaction is an intermolecular acylation of the chlorobenzene by the phthalic anhydride. The substitution on the phthalic anhydride ring occurs at the position ortho to the carboxylic acid that is formed upon ring opening.

-

Rearomatization : The resulting arenium ion intermediate is unstable and rapidly loses a proton (H⁺) to restore the aromaticity of the ring. The liberated proton reacts with [AlCl₃(OH)]⁻ to regenerate the AlCl₃ catalyst and form HCl.

-

Hydrolysis : The reaction is quenched with water to hydrolyze the aluminum salt complex of the product, yielding the final this compound.

Caption: Major synthetic applications of this compound.

Polymer and Dye Chemistry

Beyond pharmaceuticals, this compound is a valuable monomer precursor.

-

High-Performance Polymers : It is used to prepare bisphthalazinone monomers. These monomers are then used in polycondensation reactions to synthesize high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their thermal stability. [6][10][12]* Dye Synthesis : The compound can be converted into 2-chloroanthraquinone, an important intermediate in the synthesis of various anthraquinone dyes. [9]

Conclusion

This compound is a compound whose history is intrinsically linked to the development and exploitation of the Friedel-Crafts reaction. While its initial synthesis may have been a routine exploration of this powerful chemical transformation, its enduring importance is secured by its role as a key building block in the synthesis of vital medicines and advanced materials. Its straightforward, scalable synthesis and versatile reactivity ensure its continued relevance in the chemical and pharmaceutical industries. This guide has provided a technical foundation for understanding its properties, synthesis, and critical applications, offering valuable insights for professionals in the field.

References

- This compound: Key Intermediate for Pharma & Dyes. (n.d.).

- Mazindol. (n.d.). In Wikipedia.

- Synthesis of this compound. (n.d.). PrepChem.com.

- 2(4-Chlorobenzoyl) Benzoic Acid. (n.d.). Sarex Fine Chemicals.

- Wang, Z. (1982). Improvement in synthesis of Chlorthalidone. Medical Industry, 04, 20-21.

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

- An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (2005). WO2005065046A2.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules, 30(1), 1-20.

- Chlorthalidone. (2006). WO 2006/109318 A1.

- Improved process for the preparation of chlorthalidone. (2018). WO2018158777A1.

- Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Heller, G. (1907). The Friedel and Crafts Reaction with Phthalic Anhydride. Journal of the American Chemical Society, 30(12), 2056-2060.

- Chlorthalidone. (n.d.). In Wikipedia.

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. zenodo.org [zenodo.org]

- 5. Mazindol - Wikipedia [en.wikipedia.org]

- 6. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]

- 7. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 8. Chlortalidone - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. This compound 98 85-56-3 [sigmaaldrich.com]

- 11. This compound | 85-56-3 [chemicalbook.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis and Applications of 2-(4-Chlorobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)benzoic acid (CBBA), a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the robust synthesis of CBBA via Friedel-Crafts acylation, detailing the underlying mechanisms and providing a field-proven experimental protocol. Furthermore, it explores the compound's significant applications as a precursor in the synthesis of prominent pharmaceuticals, high-performance polymers, and dye intermediates. The content is structured to deliver not only procedural steps but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical utility.

Introduction and Physicochemical Profile

This compound, with CAS Number 85-56-3, is an aromatic ketone and carboxylic acid derivative. Its molecular structure, featuring a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, makes it a versatile and reactive building block in organic synthesis.[1] This dual functionality is key to its role in forming complex molecules. The compound typically appears as a stable, white to off-white crystalline solid.[1][2]

A high degree of purity, often exceeding 98%, is crucial for its subsequent applications, particularly in the pharmaceutical industry where it serves as a key raw material for Active Pharmaceutical Ingredients (APIs) like Chlorthalidone and Mazindol.[2][3][4] Its quality directly influences the efficacy, safety, and impurity profile of the final drug products.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 85-56-3 | [2][5] |

| Molecular Formula | C₁₄H₉ClO₃ | [5] |

| Molecular Weight | 260.67 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 146-150 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[1][4] | |

| IUPAC Name | This compound | [5] |

Synthesis via Friedel-Crafts Acylation

The most established and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[6][7] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.

Principle and Mechanism

The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[7] The catalyst's primary role is to generate a highly reactive electrophile, the acylium ion.[8][9]

Causality Behind Catalyst Choice:

-

Activation: Anhydrous AlCl₃ is a powerful Lewis acid that readily accepts a lone pair of electrons from one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a resonance-stabilized acylium ion.[5]

-

Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃. This is because the ketone group in the product molecule is also a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5] This complex is hydrolyzed during the aqueous workup step to release the final product.[5]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. AlCl₃ reacts vigorously with water, which would quench the catalyst and halt the reaction.[10]

The mechanism proceeds in three core stages:

-

Formation of the Acylium Ion: Phthalic anhydride reacts with AlCl₃, opening the anhydride ring to form an acylium ion electrophile.

-

Electrophilic Attack: The electron-rich chlorobenzene ring attacks the electrophilic acylium ion. The attack occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting intermediate, an arenium ion, loses a proton to restore the aromaticity of the ring, yielding the AlCl₃-complexed product. Subsequent hydrolysis liberates the this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure adapted from established methodologies.[7]

Materials & Reagents:

-

Phthalic Anhydride (30.0 g, 0.20 mol)

-

Chlorobenzene, dried (122 mL)

-

Aluminum Chloride, anhydrous, well-ground (64.0 g, 0.48 mol)

-

Ice and Water

-

Concentrated Hydrochloric Acid (optional, for workup)

-

Ethanol (for washing)

-

Benzene or other suitable solvent (for recrystallization)

Procedure:

-

Reactant Charging: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, prepare a solution of 30 g of phthalic anhydride in 122 mL of dried chlorobenzene.

-

Catalyst Addition: While stirring the solution, carefully and portion-wise add 64 g of well-ground anhydrous aluminum chloride. (Causality: Portion-wise addition is crucial to control the initial exothermic reaction).

-

Reaction: The reaction temperature will rise, bringing the mixture to a reflux. Maintain a moderate reflux for 1 hour. An ice bath may be used to control the rate of reflux if the reaction becomes too vigorous.[7] The reaction product will begin to solidify.

-

Hydrolysis (Workup): After the reflux period, cool the reaction vessel in a large ice bath. Slowly and carefully add 300 mL of a mixture of crushed ice and water to the solidified mass to hydrolyze the product-catalyst complex and quench the excess AlCl₃. This is a highly exothermic step and must be done with caution.

-

Isolation: The hydrolysis will produce a white precipitate of the crude product. Filter the precipitate and wash it thoroughly with water, followed by a wash with cold ethanol to remove impurities.[7]

-

Purification: The crude solid (approx. 45 g) can be further purified by recrystallization from a suitable solvent like benzene to yield the final product.[7]

-

Drying: Dry the purified crystals to obtain the final product (Typical Yield: ~38 g).

Key Applications and Downstream Products

The utility of this compound stems from its ability to serve as a scaffold for building more complex molecules. Its primary applications are in the pharmaceutical, dye, and polymer industries.

Pharmaceutical Intermediates

CBBA is a critical starting material for several APIs:

-

Chlorthalidone: This widely used diuretic and antihypertensive drug is synthesized from CBBA.[3][4] The synthesis involves a multi-step process that begins with the reaction of CBBA with hydroxylamine, followed by reduction, chlorosulfonation, amidation, and oxidation to form the final phthalimidine-based structure of Chlorthalidone.[11][12]

-

Mazindol: CBBA is also an integral intermediate in the synthesis of Mazindol, a sympathomimetic amine used for the short-term treatment of obesity.[3]

Dye and Pigment Synthesis

CBBA is a direct precursor to 2-chloroanthraquinone , an important intermediate in the manufacturing of various anthraquinone dyes.[4] The synthesis is achieved through an intramolecular cyclization of CBBA, typically by heating it in the presence of a strong acid like fuming sulfuric acid or by passing it through a heated catalyst bed. This cyclization reaction closes the ring to form the stable tricyclic anthraquinone core.

High-Performance Polymers

In materials science, this compound is used to prepare bisphthalazinone monomers.[10] These monomers are subsequently used in polycondensation reactions to synthesize high-performance polymers, including:

-

Poly(arylene ether)s

-

Poly(arylene thioether)s

-

Poly(arylene sulfone)s

These phthalazinone-containing polymers are known for their excellent thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.[10]

Application Pathways Diagram

Caption: Key synthetic pathways originating from this compound.

Conclusion

This compound is a cornerstone intermediate chemical whose value is demonstrated by its critical role across multiple high-value industries. The Friedel-Crafts acylation provides a reliable and scalable route for its production, the understanding of which is essential for process optimization. Its applications in synthesizing life-altering pharmaceuticals like Chlorthalidone and robust, high-performance polymers underscore its continued importance in modern chemistry. This guide serves as a foundational resource for scientists and developers working with this versatile compound, providing both the practical knowledge for its synthesis and a broader understanding of its industrial significance.

References

- Quora. (2012). Organic Chemistry: Why is AlCl3 used in Fridel-Crafts reaction?

- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.

- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.

- Google Patents. (2005). WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.

- Google Patents. (2018). WO2018158777A1 - Improved process for the preparation of chlorthalidone.

- LookChem. (n.d.). The Essential Role of this compound in API Manufacturing.

- Okchem. (n.d.). This compound: Key Intermediate for Pharma & Dyes.

- PrepChem. (n.d.). Synthesis of β-chloroanthraquinone.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Google Patents. (1983). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.

- PrepChem. (n.d.). Synthesis of this compound.

Sources

- 1. CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents [patents.google.com]

- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

- 3. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. goldbio.com [goldbio.com]

- 12. nbinno.com [nbinno.com]

starting materials for 2-chloroanthraquinone synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloroanthraquinone

Abstract

2-Chloroanthraquinone is a pivotal intermediate in the chemical industry, primarily serving as a precursor for the synthesis of a wide array of anthraquinone-based dyes, pigments, and pharmaceuticals.[1][2] Its production is a subject of significant industrial and academic interest, necessitating a thorough understanding of the available synthetic routes and the characteristics of their respective starting materials. This guide provides a comprehensive technical overview of the core methodologies for synthesizing 2-chloroanthraquinone. We will dissect the two primary industrial pathways: the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride and the electrophilic substitution of anthraquinone derivatives. The causality behind experimental choices, detailed step-by-step protocols, and critical process variables are examined to provide a field-proven perspective. Furthermore, this document outlines the necessary safety and handling protocols for the hazardous materials involved, ensuring a self-validating system of trustworthy and reproducible chemistry.

Introduction to 2-Chloroanthraquinone

2-Chloroanthraquinone (C₁₄H₇ClO₂) is a pale yellow, needle-shaped crystalline solid with a melting point of approximately 211°C.[1] It is characterized by its low solubility in water but demonstrates good solubility in organic solvents such as hot benzene, nitrobenzene, and concentrated sulfuric acid.[1][2]

Industrial Significance and Applications

The industrial value of 2-chloroanthraquinone lies in its role as a versatile chemical intermediate. The chlorine atom at the 2-position can be readily substituted, making it a key building block for more complex molecules. Its primary applications include:

-

Dye and Pigment Synthesis: It is a crucial precursor for producing a variety of anthraquinone dyes, including important vat dyes and disperse dyes used extensively in the textile industry.[2]

-

Pharmaceutical Intermediates: It serves as a starting material in the synthesis of certain pharmaceuticals and agrochemicals.[2]

-

Functional Materials: Derivatives of 2-chloroanthraquinone have been explored for applications in materials science, such as in photography as a sensitizer for emulsions.[2]

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of 2-chloroanthraquinone is dominated by two strategic approaches, each beginning with different fundamental starting materials. The choice between these pathways often depends on factors such as raw material cost, desired purity, production scale, and environmental considerations.

-

Pathway I: Friedel-Crafts Acylation Route: This is a two-step synthesis starting from phthalic anhydride and chlorobenzene. It is a classic and widely used industrial method.[1][3]

-

Pathway II: Electrophilic Substitution of Anthraquinone: This route begins with anthraquinone itself, which is then functionalized through either direct chlorination or a sulfonation-chlorination sequence.[2][4]

The following diagram provides a high-level overview of these divergent synthetic strategies.

Caption: Divergent synthetic routes to 2-Chloroanthraquinone.

Pathway I: Friedel-Crafts Acylation of Chlorobenzene

This pathway is arguably the most common method for the industrial production of 2-chloroanthraquinone. It proceeds in two distinct, well-defined stages: an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]

Core Starting Materials: Phthalic Anhydride and Chlorobenzene

The success of this synthesis is highly dependent on the quality and handling of the primary reactants and catalyst.

| Compound | Formula | Molar Mass ( g/mol ) | Key Properties | Primary Hazards |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid, m.p. ~131°C. Moisture sensitive. | Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation. |

| Chlorobenzene | C₆H₅Cl | 112.56 | Colorless liquid, b.p. ~132°C. Immiscible with water. | Flammable liquid and vapor, harmful if swallowed, toxic to aquatic life. |

| Aluminum Chloride | AlCl₃ | 133.34 | White/yellow solid. Reacts violently with water. | Causes severe skin burns and eye damage. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid. Highly corrosive. | Causes severe skin burns and eye damage. |

Mechanism and Rationale

Step 1: Friedel-Crafts Acylation. This reaction is a classic example of electrophilic aromatic substitution. Phthalic anhydride is reacted with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion complex. Chlorobenzene, acting as the nucleophilic aromatic ring, is then acylated by this complex. The deactivating, ortho-para directing nature of the chlorine substituent on chlorobenzene leads to the preferential formation of 2-(4-chlorobenzoyl)benzoic acid. A molar excess of chlorobenzene is often used to serve as both reactant and solvent.[3] The use of at least two equivalents of AlCl₃ is crucial: one to activate the anhydride and another to complex with the resulting ketone and carboxylic acid products, preventing catalyst deactivation.[5][6]

Step 2: Dehydrative Cyclization. The intermediate, this compound, is then subjected to intramolecular cyclization using a strong dehydrating agent, most commonly concentrated sulfuric acid or oleum, at elevated temperatures (e.g., 150°C).[3][7] The acid protonates the carboxylic acid group, facilitating an intramolecular electrophilic attack on the adjacent aromatic ring to form the fused tricyclic anthraquinone system.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound [1][3]

-

Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a gas absorption trap (for HCl fumes).

-

Charging Reactants: To the flask, add finely powdered phthalic anhydride and freshly distilled, dry chlorobenzene (an optimal molar ratio is approximately 5 mols of chlorobenzene to 1 mol of phthalic anhydride).[3]

-

Catalyst Addition: While stirring the mixture, quickly and carefully add anhydrous aluminum chloride (a 1:1.1 molar ratio of phthalic anhydride to AlCl₃ has been shown to be effective).[3]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain for several hours until the reaction is complete.[3]

-

Workup: Cool the reaction mixture. Cautiously add water and dilute hydrochloric or sulfuric acid to decompose the aluminum chloride complex.

-

Isolation: Remove the unreacted chlorobenzene via steam distillation. Cool the remaining mixture, filter the precipitated solid, and wash the filter cake with water until the washings are neutral. Dry the resulting light yellow powder.

Protocol 2: Cyclization to 2-Chloroanthraquinone [1][3]

-

Setup: In a three-necked flask equipped with a stirrer, slowly add the dried this compound to concentrated (98%) sulfuric acid (a 1:6 weight ratio of acid to H₂SO₄ is effective).[3]

-

Reaction: Heat the mixture with stirring at a temperature of 110-150°C for several hours until dehydration is complete.[3][7]

-

Precipitation: Carefully and slowly pour the hot reaction mixture into a large volume of cold water with stirring.

-